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Compound of Interest

Compound Name: 2-Methyl-6-phenylmethoxypyridine

CAS No.: 108279-32-9

Cat. No.: B2533147

Get Quote

An authoritative guide for researchers, scientists, and drug development professionals on the

synthesis, properties, and potential applications of 2-Methyl-6-(phenylmethoxy)pyridine, a key

heterocyclic building block.

Foreword: The Strategic Importance of Substituted
Pyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in

numerous natural products and FDA-approved therapeutics.[1] Its unique electronic properties,

ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure

in drug design.[2] The strategic incorporation of a pyridine ring can significantly influence a

molecule's pharmacokinetic and pharmacodynamic profile, enhancing properties like solubility

and bioavailability.[3] Among the vast landscape of pyridine derivatives, 2-alkoxypyridines

represent a particularly valuable class of compounds, serving as key intermediates in the

synthesis of complex molecular architectures with diverse biological activities.[4] This guide

focuses on a specific, yet important, member of this class: 2-Methyl-6-(phenylmethoxy)pyridine,

also known as 2-Methyl-6-(benzyloxy)pyridine. We will delve into its chemical identity, synthetic
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pathways, physicochemical characteristics, and explore its potential in the broader context of

drug development.

Chemical Identity and Physicochemical Properties
2-Methyl-6-(phenylmethoxy)pyridine is a disubstituted pyridine featuring a methyl group at the

2-position and a benzyloxy group at the 6-position. The presence of the benzyloxy group, a

common protecting group for hydroxyl functionalities, also offers a handle for further synthetic

modifications.

Molecular Structure and Identifiers
IUPAC Name: 2-Methyl-6-(phenylmethoxy)pyridine

Synonyms: 2-Methyl-6-(benzyloxy)pyridine

Molecular Formula: C₁₃H₁₃NO

Canonical SMILES: CC1=NC=CC=C1OCC2=CC=CC=C2

While a specific CAS number for this exact compound is not readily found in major chemical

databases, its structure is unambiguously defined by its IUPAC name and SMILES string. For

the purpose of this guide, we will proceed with the characterization based on established

chemical principles and data from closely related analogs.

Physicochemical Data (Predicted and Analog-Based)
Direct experimental data for 2-Methyl-6-(phenylmethoxy)pyridine is scarce in the public domain.

However, we can infer its properties based on data from structurally similar compounds such as

2-methylpyridine and other 2-alkoxypyridines.
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Property Predicted/Inferred Value Reference Compound Data

Molecular Weight 199.25 g/mol
2-Methylpyridine: 93.13 g/mol

[5]

Appearance
Colorless to light yellow liquid

or low-melting solid

2-Methylpyridine: Colorless

clear liquid[5]

Boiling Point > 200 °C (estimated)
2-Methylpyridine: 128-129

°C[5]

Melting Point Not available 2-Methylpyridine: -70 °C[5]

Solubility

Soluble in common organic

solvents (e.g., DMSO, DMF,

Chloroform, Ethyl Acetate).

Limited solubility in water.

2-Alkoxypyridines are

generally soluble in organic

solvents.[4]

pKa (of pyridinium ion) ~5.0 (estimated) 2-Methylpyridine: 5.97

Synthesis and Mechanistic Considerations
The synthesis of 2-Methyl-6-(phenylmethoxy)pyridine can be approached through several

established methodologies for forming ether linkages on the pyridine ring. The two most logical

and field-proven strategies are the Williamson ether synthesis starting from a halogenated

pyridine and the O-alkylation of the corresponding pyridone.

Synthetic Pathway 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers via an

SN2 reaction between an alkoxide and an alkyl halide.[4][6][7][8][9] In the context of our target

molecule, this involves the reaction of the sodium or potassium salt of benzyl alcohol (benzyl

alkoxide) with 2-chloro-6-methylpyridine.

Reaction Scheme:
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Figure 1: Conceptual workflow for the Williamson ether synthesis of 2-Methyl-6-

(phenylmethoxy)pyridine.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

Alkoxide Formation: To a solution of benzyl alcohol (1.1 equivalents) in a dry, polar aprotic

solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert

atmosphere (e.g., nitrogen or argon), add a strong base like sodium hydride (NaH, 1.2

equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30

minutes to ensure complete formation of the benzyl alkoxide.

Nucleophilic Substitution: To the freshly prepared benzyl alkoxide solution, add 2-chloro-6-

methylpyridine (1.0 equivalent) dropwise.

Reaction Progression: Heat the reaction mixture to a temperature between 80-120 °C. The

progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS).

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature

and carefully quench with water. Extract the aqueous layer with an organic solvent such as

ethyl acetate. The combined organic layers are then washed with brine, dried over
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anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude

product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

Base and Solvent: The choice of a strong, non-nucleophilic base like NaH is crucial to fully

deprotonate the benzyl alcohol, thereby generating a potent nucleophile.[6] Polar aprotic

solvents like DMF or DMSO are ideal as they solvate the cation of the alkoxide, leaving the

anionic oxygen more nucleophilic, and they do not participate in the reaction.[8]

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the reaction of the

highly reactive sodium hydride with atmospheric moisture.

Temperature: Heating is generally required to overcome the activation energy for the SN2

reaction, especially with the relatively less reactive 2-chloropyridine compared to alkyl

halides.

Synthetic Pathway 2: O-Alkylation of 6-Methyl-2-
pyridone
An alternative and often complementary approach is the O-alkylation of 6-methyl-2-pyridone

with a benzyl halide (e.g., benzyl bromide or benzyl chloride).[10] 2-Hydroxypyridines exist in

equilibrium with their 2-pyridone tautomer, with the pyridone form generally being the more

stable.[1] Alkylation can occur at either the nitrogen or the oxygen atom, and the selectivity can

be influenced by the reaction conditions.

Reaction Scheme:
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Figure 2: O- vs. N-Alkylation of 6-Methyl-2-pyridone.

Experimental Protocol: General Procedure for O-Alkylation

Reaction Setup: To a solution of 6-methyl-2-pyridone (1.0 equivalent) in a suitable solvent

such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 1.5 equivalents) or

silver carbonate (Ag₂CO₃, 1.1 equivalents).

Addition of Alkylating Agent: Add benzyl bromide (1.2 equivalents) to the suspension.

Reaction and Monitoring: Stir the reaction mixture at room temperature or with gentle heating

(40-60 °C) and monitor its progress by TLC or LC-MS.

Work-up and Purification: After the reaction is complete, filter off the inorganic salts and

concentrate the filtrate under reduced pressure. The residue can be taken up in an organic
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solvent and washed with water to remove any remaining salts. After drying and

concentration, the crude product, which may contain a mixture of O- and N-alkylated

products, is purified by column chromatography.

Controlling O- vs. N-Alkylation:

The regioselectivity of the alkylation of pyridones is a well-studied area. Generally, the use of

polar aprotic solvents and alkali metal bases like K₂CO₃ can favor N-alkylation. To promote O-

alkylation, less polar solvents and the use of silver salts (which coordinate to the nitrogen atom,

directing alkylation to the oxygen) can be employed. However, palladium-catalyzed O-

benzylation methods have also been developed for related systems, offering high selectivity.

[11]

Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Methyl-6-(phenylmethoxy)pyridine are not readily available,

we can predict the key features of its ¹H and ¹³C NMR spectra based on the known chemical

shifts of its constituent parts. Such predictions are invaluable for confirming the identity of the

synthesized product.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and

aromatic protons.

Methyl Protons (C2-CH₃): A singlet around δ 2.4-2.6 ppm.

Methylene Protons (O-CH₂-Ph): A singlet around δ 5.2-5.4 ppm.

Pyridine Ring Protons: Three signals in the aromatic region (δ 6.5-8.0 ppm). The proton at

C4 will likely be a triplet, while the protons at C3 and C5 will be doublets, with coupling

constants typical for pyridine systems.

Phenyl Ring Protons: Signals in the aromatic region (δ 7.2-7.5 ppm), likely appearing as a

multiplet.

Predicted ¹³C NMR Spectrum
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The carbon NMR spectrum will provide information on the number of unique carbon

environments.

Methyl Carbon (C2-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.

Methylene Carbon (O-CH₂-Ph): A signal around δ 65-70 ppm.

Pyridine Ring Carbons: Five signals in the aromatic region. The carbon bearing the

benzyloxy group (C6) and the carbon with the methyl group (C2) will be significantly

downfield, likely above δ 150 ppm. The other pyridine carbons (C3, C4, C5) will appear in the

δ 110-140 ppm range.

Phenyl Ring Carbons: Four signals in the aromatic region (δ 127-140 ppm), with the ipso-

carbon (attached to the methylene group) being the most shielded.

Reactivity and Potential Applications in Drug
Development
2-Methyl-6-(phenylmethoxy)pyridine is a versatile intermediate for further chemical

transformations, making it a valuable building block in the synthesis of more complex

molecules for drug discovery.

Key Reactions and Transformations
Deprotection of the Benzyl Group: The benzyloxy group can be readily cleaved by catalytic

hydrogenation (e.g., H₂, Pd/C) to yield 6-hydroxy-2-methylpyridine (the pyridone tautomer).

This unmasks a hydroxyl group for further functionalization.

Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution,

although it is generally less reactive than benzene. The position of substitution will be

directed by the existing substituents.

Lithiation and Functionalization: The methyl group at the 2-position can be deprotonated with

a strong base (e.g., n-BuLi) to form a lithiated species, which can then react with various

electrophiles to introduce new functional groups.

Role as a Privileged Scaffold in Medicinal Chemistry
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The 2-alkoxypyridine motif is present in a number of biologically active compounds. The

introduction of this scaffold can modulate a compound's properties in several ways:

Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, which is a

critical interaction in many drug-receptor binding events.

Bioisosterism: The 2-alkoxypyridine unit can serve as a bioisostere for other functional

groups, such as amides or phenols, potentially improving metabolic stability or altering the

electronic properties of the molecule.[1]

Scaffold for Further Derivatization: As demonstrated in the synthesis of PIM-1 kinase

inhibitors, the O-alkylation of pyridone derivatives imparts aromaticity and provides a scaffold

for building complex inhibitors.[12]

Derivatives of benzyloxypyridines have been investigated for a range of therapeutic targets,

including their use as inhibitors of mitogen-activated protein kinase p38α and in the

development of agents targeting neurodegenerative diseases.[13] For instance, the related

compound 2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a well-known selective antagonist for

the metabotropic glutamate receptor subtype mGluR5, with potential applications in treating

anxiety and other neurological disorders.[14][15] This highlights the potential of the 2-methyl-6-

substituted pyridine core in CNS drug discovery.

Conclusion and Future Outlook
2-Methyl-6-(phenylmethoxy)pyridine, while not extensively documented as a standalone

compound, represents a strategically important building block in organic and medicinal

chemistry. Its synthesis is achievable through well-established and robust chemical

transformations, primarily the Williamson ether synthesis and O-alkylation of the corresponding

pyridone. The physicochemical and spectroscopic properties of this molecule can be reliably

predicted based on a wealth of data from related structures.

The true value of 2-Methyl-6-(phenylmethoxy)pyridine lies in its potential as a versatile

intermediate. The presence of the methyl group, the benzyloxy ether linkage, and the pyridine

nitrogen atom provide multiple avenues for further chemical modification. As the demand for

novel heterocyclic scaffolds in drug discovery continues to grow, compounds like 2-Methyl-6-

(phenylmethoxy)pyridine will undoubtedly play a crucial role in the design and synthesis of the

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://pubs.acs.org/doi/10.1021/acs.joc.1c01566
https://pmc.ncbi.nlm.nih.gov/articles/PMC10795791/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10926586/
https://en.wikipedia.org/wiki/2-Methyl-6-(phenylethynyl)pyridine
https://pubmed.ncbi.nlm.nih.gov/10530811/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2533147?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


next generation of therapeutic agents. Further research into the specific biological activities of

this compound and its derivatives is warranted and could unveil new and exciting opportunities

in various therapeutic areas.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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